6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of benzaldehyde with 6-aminouracil under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antibacterial agent.
Medicine: Explored for its antiviral properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandins and cytokines. The compound may also interact with bacterial cell walls, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-1-benzyl-2,4(1H,3H)-pyrimidinedione
- 5-Substituted 2-amino-4,6-dihydroxypyrimidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
6-(Benzylideneamino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific benzylidene group, which imparts distinct pharmacological properties. Compared to similar compounds, it exhibits a broader range of biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
62878-97-1 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-(benzylideneamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N3O2/c15-10-6-9(13-11(16)14-10)12-7-8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16) |
InChI Key |
GFJCHSNKTKVFJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
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